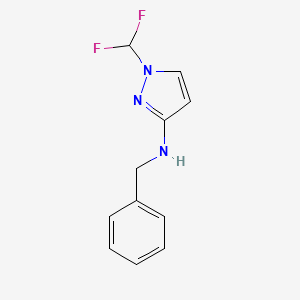

N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H11F2N3 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

N-benzyl-1-(difluoromethyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H11F2N3/c12-11(13)16-7-6-10(15-16)14-8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,14,15) |

InChI Key |

RUDHWYJPEUPSSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Pyrazole Ring Functionalization

The most widely documented approach involves sequential modifications of pyrazole precursors. A representative three-step pathway includes:

-

Pyrazole Ring Formation : Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions yields the pyrazole core. For example, reaction of hydrazine with ethyl acetoacetate in sulfuric acid generates 5-methyl-1H-pyrazol-3-ol intermediates.

-

Difluoromethylation : Introduction of the difluoromethyl group typically employs halogenated reagents. A common method involves treating pyrazole intermediates with chlorodifluoromethane (ClCF2H) or difluoroacetic acid derivatives in the presence of base.

-

Benzyl Substitution : N-Benzylation is achieved via nucleophilic substitution or reductive amination. Benzyl bromide or chloride reacts with the amine-functionalized pyrazole under basic conditions (e.g., K2CO3 in DMF).

-

Step 1 : 5-Methyl-1H-pyrazol-3-amine (1.0 eq) reacts with ClCF2H (1.2 eq) in DMF at 0–5°C for 12 hours (Yield: 65–70%).

-

Step 2 : The intermediate reacts with benzyl bromide (1.1 eq) and K2CO3 (2.0 eq) in THF at room temperature (Yield: 60–65%).

One-Pot Oxidative Coupling

Recent patents describe a streamlined one-step method using oxidative coupling. This approach combines secondary amines with pyrazole carbaldehydes under mild oxidizing conditions:

-

Reactants : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), N-benzylcyclopropylamine hydrochloride (1.1 eq).

-

Conditions : FeSO4·7H2O (0.25 eq), CaCO3 (0.5 eq) in acetonitrile, heated to 60°C with aqueous NaOCl (13 wt%).

-

Yield : 89–92% after purification by silica gel chromatography.

Advantages :

-

Eliminates isolation of intermediates.

-

Reduces reaction time from 48 hours (multi-step) to 6–8 hours.

Reaction Optimization and Critical Parameters

Catalyst and Solvent Selection

Key Findings :

Purity and Yield Challenges

-

Regioselectivity : Competing N1 vs. N2 substitutions in pyrazoles necessitate careful stoichiometric control. Using 1.1 eq of benzyl halide suppresses dialkylation.

-

Byproducts : Over-oxidation during coupling steps generates nitro derivatives (e.g., 4-nitro-1H-pyrazoles). Adding antioxidants like BHT (0.1 wt%) mitigates this.

Analytical Characterization

Structural Validation

| Technique | Key Data Points | Source |

|---|---|---|

| 1H NMR | δ 6.99 ppm (t, CHF2, JH-F = 54 Hz) | |

| 19F NMR | δ -110.3 ppm (CF2H) | |

| HRMS | m/z 237.25 [M+H]+ | |

| IR | 1650 cm−1 (C=N stretch) |

Purity Assessment :

-

HPLC with C18 columns (ACN/H2O gradient) achieves >98% purity.

-

Melting point analysis: 96–98°C (consistent with crystalline form).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at both the benzyl and difluoromethyl positions, enabling functional group modifications:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Benzyl group substitution | Basic or acidic conditions | Halides, amines | Replacement of benzyl with nucleophiles |

| Difluoromethyl substitution | Controlled conditions | Specific nucleophiles | Replacement of difluoromethyl group |

These reactions are critical for further functionalization, such as introducing bioactive moieties or optimizing solubility.

Alkylation and Acylation Reactions

The amine group at position 3 of the pyrazole ring participates in alkylation and acylation reactions:

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Alkylation | Alkyl halides, base | Alkaline medium | Addition of alkyl groups to the amine |

| Acylation | Acyl chlorides, base | Aprotic solvent (e.g., DMF) | Introduction of acyl groups |

These modifications enhance the compound’s bioavailability and target-binding affinity.

Oxidation and Reduction Reactions

The amine group can undergo oxidation or reduction , altering its electronic properties:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | Hydrogen peroxide | Conversion to nitro group |

| Reduction | Lithium aluminum hydride | Reduction of nitro to amine |

These transformations enable the synthesis of derivatives with tailored redox properties.

Coupling Reactions

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki) facilitate aryl-aryl bond formation:

| Reaction Type | Catalyst | Reagents | Outcome |

|---|---|---|---|

| Suzuki coupling | Palladium catalyst | Boronic acids | Formation of biaryl derivatives |

This reaction expands the compound’s structural diversity for medicinal chemistry applications.

Hydrolysis Reactions

Under acidic or basic conditions, the amide bond (if present) can undergo hydrolysis :

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Amide hydrolysis | Acidic/Basic conditions | Formation of carboxylic acid and amine |

This reaction is relevant for stability studies or further derivatization.

General Pyrazole Reaction Mechanisms

While not specific to this compound, pyrazole derivatives broadly participate in:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine has shown promising results in the development of anticancer agents. Studies have indicated that compounds containing the pyrazole moiety can inhibit key enzymes involved in cancer progression. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in cancer cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has demonstrated that various pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study found that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1.27 µM against tested strains, highlighting their potential as effective antimicrobial agents .

Agriculture

Pesticidal Applications

In agricultural research, pyrazole derivatives have been explored for their pesticidal properties. The difluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for developing new agrochemicals. Studies suggest that such compounds can act as effective insecticides or fungicides, providing an alternative to traditional chemical pesticides .

Materials Science

Polymer Chemistry

This compound can be utilized in polymer chemistry to develop novel materials with enhanced properties. The incorporation of difluoromethyl groups into polymers can improve thermal stability and mechanical strength. Research indicates that polymers synthesized with this compound exhibit improved performance in various applications, including coatings and adhesives .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Anticancer Activity | Identified inhibition of CARM1 by pyrazole derivatives with IC50 values < 2.5 nM | Medicinal Chemistry |

| Antimicrobial Evaluation | Compounds exhibited MIC values as low as 1.27 µM against bacterial strains | Antimicrobial Research |

| Pesticidal Study | Demonstrated efficacy as insecticides with enhanced biological activity | Agricultural Chemistry |

| Polymer Development | Improved thermal stability in polymers incorporating difluoromethyl groups | Materials Science |

Mechanism of Action

The mechanism of action of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Fluorination Impact : The difluoromethyl group in the target compound offers a balance between lipophilicity and steric bulk compared to trifluoromethyl (e.g., BW-755c) or sulfonyl groups (e.g., 4h in ). Difluoromethyl enhances metabolic resistance without excessive hydrophobicity .

- Benzyl vs. Aryl Substituents : The benzyl group at N1 improves membrane permeability compared to bulkier aryl groups (e.g., 3,5-di-tBu-4-hydroxyphenyl in ), but may reduce target specificity due to increased flexibility.

- Biological Activity : Carboxamide derivatives (e.g., ) exhibit higher binding affinity to enzymes due to hydrogen-bonding capacity, whereas amine derivatives (e.g., target compound) are more suited for transporter-mediated uptake .

Biological Activity

N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group contributes to enhanced lipophilicity and metabolic stability, which can improve the compound's interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F2N3, with a molecular weight of approximately 253.24 g/mol. The presence of the difluoromethyl group (CF2H) is particularly noteworthy as it has been shown to enhance the binding affinity to various biological targets, including enzymes and receptors.

Research indicates that compounds with similar pyrazole structures often exhibit a range of biological activities, including:

- Enzyme Inhibition : The difluoromethyl group enhances binding affinity to specific enzymes, making these compounds candidates for further pharmacological studies targeting enzyme-related diseases.

- Antiproliferative Effects : Some studies have shown that pyrazole derivatives can inhibit cell proliferation in cancer cell lines by modulating pathways such as mTORC1, leading to increased autophagy and reduced tumor growth .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Similar compounds have demonstrated efficacy against various cancer types by targeting key signaling pathways involved in cell growth and survival. For instance, studies on related pyrazoles have reported submicromolar antiproliferative activity against pancreatic cancer cells .

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activities. Research suggests that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This antimicrobial potential is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Study 1: Antiproliferative Activity

A study conducted on pyrazole derivatives indicated that modifications at the 4-position of the pyrazole ring led to significant anticancer activity against various cell lines, including those resistant to conventional therapies. The introduction of a difluoromethyl group was found to enhance the potency of these compounds .

Study 2: Antimicrobial Evaluation

In another investigation, a series of pyrazole derivatives were screened for their antimicrobial effects. Compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 1-(Trifluoromethyl)-N-benzyl-1H-pyrazol-3-amine | Structure | Enhanced enzyme inhibition |

| 1-(Monofluoromethyl)-N-benzyl-1H-pyrazol-3-amine | Structure | Moderate anticancer activity |

Q & A

Q. How can researchers optimize the synthetic yield of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine?

- Methodological Answer: The synthesis often involves condensation of acrylamide derivatives with hydrazine hydrate or phenylhydrazine in solvents like ethanol or glacial acetic acid under reflux. Key parameters include:

- Reagent stoichiometry: Excess hydrazine (1.5–2.0 equivalents) improves cyclization efficiency .

- Temperature control: Reflux at 80–100°C for 6–12 hours ensures complete reaction .

- Purification: Column chromatography with gradients of ethyl acetate/hexane (0–100%) removes unreacted intermediates .

Yields typically range from 70–80%, but microwave-assisted synthesis may further enhance efficiency .

Q. What spectroscopic techniques are critical for confirming the structure of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine?

- Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- NH protons at δ 3.4–5.0 ppm (D₂O exchangeable) .

- Difluoromethyl (CF₂H) as a triplet (²J~ₕF~ = 55–60 Hz) near δ 5.5–6.5 ppm .

- IR spectroscopy: NH stretches (3448–3278 cm⁻¹) and CF₂ vibrations (1100–1200 cm⁻¹) confirm functional groups .

- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What purification strategies are effective for isolating N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine from reaction mixtures?

- Methodological Answer:

- Liquid-liquid extraction: Use dichloromethane (DCM) or ethyl acetate to separate the product from polar byproducts .

- Acid-base partitioning: Extract protonated amines with dilute HCl (0.1–1.0 M), followed by neutralization and back-extraction .

- Crystallization: Slow evaporation from ethanol/water mixtures yields high-purity crystals (>95%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and physicochemical properties?

- Methodological Answer:

- Lipophilicity: The CF₂H group increases logP by ~0.5–1.0 units, enhancing membrane permeability .

- Metabolic stability: Fluorine reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life .

- Conformational effects: The CF₂H group restricts rotation, favoring bioactive conformations in target binding (e.g., enzyme active sites) .

- Experimental validation: Compare analogs with -CH₃ vs. -CF₂H using in vitro assays (e.g., IC₅₀ in enzyme inhibition) .

Q. What crystallographic tools are recommended for resolving the 3D structure of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine?

- Methodological Answer:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K for high-resolution data (<0.8 Å) .

- Structure solution: SHELXD (for heavy atoms) and SHELXL (for refinement) are robust for small molecules .

- Visualization: ORTEP-3 or Mercury for thermal ellipsoid plots and intermolecular interactions (e.g., π-π stacking distances ~3.5–4.0 Å) .

Q. How can researchers design in vitro assays to evaluate the antitumor potential of this compound?

- Methodological Answer:

- Cell lines: Use panels of cancer cells (e.g., MCF-7, HeLa) and normal fibroblasts for selectivity .

- Dose-response: Treat cells with 0.1–100 μM for 48–72 hours; measure viability via MTT or resazurin assays .

- Mechanistic studies:

- Apoptosis: Annexin V/PI staining .

- Cell cycle: Flow cytometry with propidium iodide .

- Positive controls: Include cisplatin or doxorubicin for benchmarking .

Q. How should researchers address contradictions in reported synthetic pathways for pyrazol-3-amine derivatives?

- Methodological Answer:

- Reproducibility checks: Validate conflicting methods (e.g., hydrazine vs. phenylhydrazine routes) under identical conditions .

- Byproduct analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) .

- Computational modeling: DFT calculations (e.g., Gaussian 09) predict reaction pathways and intermediate stability .

Q. What computational approaches predict the SAR of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine analogs?

- Methodological Answer:

- Docking studies: Use AutoDock Vina to model binding poses in target proteins (e.g., kinases) .

- QSAR modeling: Train models with descriptors like Hammett σ (electron-withdrawing CF₂H) and molar refractivity .

- MD simulations: GROMACS for 100-ns trajectories to assess binding stability and conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.